XL-784 (free base)

Overview

Description

XL-784 (free base) is a selective inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound has shown potent inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13 . Due to its ability to inhibit these enzymes, XL-784 has been studied for its potential therapeutic applications in conditions involving excessive matrix degradation, such as arthritis and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XL-784 involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of XL-784 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. The industrial production process also involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

XL-784 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of XL-784 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of XL-784 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs with different functional groups .

Scientific Research Applications

Chemistry: As a selective inhibitor of MMPs, XL-784 is used in studies to understand the role of these enzymes in various chemical processes.

Biology: XL-784 is used to investigate the biological functions of MMPs and their involvement in physiological and pathological processes.

Medicine: Due to its inhibitory activity against MMPs, XL-784 is explored for its therapeutic potential in treating diseases such as arthritis, cancer, and cardiovascular disorders.

Industry: XL-784 is used in the development of new materials and products that require controlled matrix degradation

Mechanism of Action

XL-784 exerts its effects by selectively inhibiting the activity of MMPs. The compound binds to the active site of these enzymes, preventing them from breaking down extracellular matrix components. This inhibition helps to maintain the integrity of the matrix and prevent excessive tissue degradation. The molecular targets of XL-784 include MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13, with varying degrees of potency .

Comparison with Similar Compounds

Similar Compounds

Marimastat: Another MMP inhibitor with a broad spectrum of activity against various MMPs.

Batimastat: A potent MMP inhibitor used in the treatment of cancer and other diseases involving matrix degradation.

Tetracyclines: A class of antibiotics that also exhibit MMP inhibitory activity

Uniqueness of XL-784

XL-784 is unique due to its high selectivity and potency against specific MMPs, particularly MMP-2 and MMP-13. This selectivity makes it a valuable tool for studying the role of these enzymes in various biological processes and for developing targeted therapies for diseases involving matrix degradation .

Biological Activity

XL-784 (free base) is a selective inhibitor of matrix metalloproteinases (MMPs), which are a group of enzymes critical for the degradation of extracellular matrix components. This compound has garnered attention in the field of medicinal chemistry due to its potent inhibitory effects on various MMPs, particularly in relation to cardiovascular diseases and cancer.

- Chemical Name : XL-784 (free base)

- CAS Number : 1356992-21-6

- Molecular Weight : 1,122 g/mol

- Solubility : Limited aqueous solubility (20 μg/mL)

Inhibition Profile

XL-784 demonstrates a selective inhibition profile against several MMPs, with notable IC50 values indicating its potency:

| MMP | IC50 (nM) |

|---|---|

| MMP-1 | ~1900 |

| MMP-2 | 0.81 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-9 | 18 |

| MMP-13 | 0.56 |

These values indicate that XL-784 is particularly effective against MMP-2, MMP-13, and ADAM10 (TNF-α-converting enzyme), with IC50 values ranging from 1 to 2 nM .

The mechanism by which XL-784 exerts its biological activity involves the inhibition of the enzymatic activity of MMPs, which play a significant role in tissue remodeling and inflammation. By inhibiting these enzymes, XL-784 can potentially reduce pathological conditions associated with excessive matrix degradation, such as aneurysms and certain cancers.

Aneurysm Model Study

In a controlled study involving mice, XL-784 was tested for its efficacy in preventing aortic dilatation induced by elastase perfusion. The results indicated a clear dose-response relationship:

| Dose (mg/kg) | % Aortic Dilatation ± SD | P-value |

|---|---|---|

| Control | 158.5 ± 4.3 | - |

| 50 | 140.4 ± 3.2 | <0.01 |

| 125 | 129.3 ± 5.1 | <0.01 |

| 250 | 119.2 ± 3.5 | <0.01 |

| 375 | 88.6 ± 4.4 | <0.01 |

| 500 | 76.0 ± 3.5 | <0.01 |

| Doxycycline | 112.2 ± 2.0 | <0.05 |

The study concluded that higher doses of XL-784 were more effective than doxycycline in inhibiting maximal dilatation of the aorta .

Cancer Research Implications

Research has also explored the potential application of XL-784 in cancer therapy, particularly due to its ability to inhibit tumor-associated MMPs that facilitate metastasis and tumor growth. The inhibition of MMPs by XL-784 may contribute to reduced tumor invasiveness and improved patient outcomes in various cancer types .

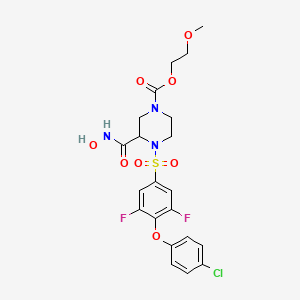

Properties

IUPAC Name |

2-methoxyethyl 4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClF2N3O8S/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIJGYZAOBNIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF2N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.